Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(3-6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRRXGXEHUJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872043 | |
| Record name | Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59857-86-2 | |
| Record name | 1-Methyl-4-methoxycarbonyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59857-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059857862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The most common method for synthesizing methyl 1-methyl-5-oxopyrrolidine-3-carboxylate involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid. This process typically employs strong oxidizing agents under controlled conditions to ensure high yield and purity.
Oxidizing Agents
- Potassium Permanganate (KMnO₄): A widely used oxidizing agent for converting carboxylic acids to their corresponding lactam derivatives.
- Chromium Trioxide (CrO₃): Another effective oxidizing agent, often used in conjunction with acidic media to facilitate the reaction.
Reaction Conditions
- Temperature: The reaction is typically conducted at ambient or slightly elevated temperatures to prevent decomposition.
- Pressure: Standard atmospheric pressure is sufficient for laboratory-scale synthesis.
- Solvent: Methanol or water is commonly used as the solvent, providing a medium for the reaction and stabilizing intermediates.
Reaction Mechanism
The oxidation process involves:
- Activation of the carboxylic acid group.
- Formation of an intermediate lactam structure.
- Conversion into this compound through esterification.
Michael Addition Reactions
Reaction Overview
Michael addition reactions have been explored for synthesizing similar pyrrolidinone derivatives. These involve nucleophilic addition to α,β-unsaturated carbonyl compounds.
Reaction Conditions
- Solvent: Methanol is often used due to its ability to stabilize intermediates.
- Temperature: Reactions are conducted at low temperatures (e.g., 0°C) to prevent side reactions.
- Duration: Typical reaction times range from 12 to 24 hours.
Advantages
This method allows for selective formation of the desired product with minimal by-products under optimized conditions.
Industrial Production Methods
Continuous Flow Reactors
For large-scale production, continuous flow reactors are employed. These reactors offer:
- Precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
- Enhanced reproducibility and scalability.
Optimized Conditions
Industrial setups focus on maximizing yield and purity by carefully controlling:
- Reaction temperature (often elevated for faster kinetics).
- Pressure (to maintain solvent stability).
- Reactant ratios (to minimize waste).
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Oxidation of 1-Methylpyrrolidine | KMnO₄, CrO₃ | Ambient temperature | High yield and purity |
| Michael Addition | α,β-unsaturated carbonyls | Methanol, low temperature | Selective product formation |
| Continuous Flow Reactors | Various | Optimized industrial setup | Scalability and reproducibility |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄, MeOH, reflux | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 68% | |
| NaOH, H₂O, reflux | Same as above | N/A |
- Mechanism : Acid-catalyzed hydrolysis proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by elimination of methanol.
- Applications : The carboxylic acid product serves as a precursor for amidation and further derivatization .
Hydrazide Formation
Reaction with hydrazine hydrate converts the ester into a carbohydrazide intermediate, enabling cyclization reactions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate, propan-2-ol, reflux | 1-Methyl-5-oxopyrrolidine-3-carbohydrazide | 66% |
- Mechanism : Nucleophilic substitution at the ester carbonyl by hydrazine, forming a hydrazide.
- Downstream Reactions : The hydrazide reacts with isocyanates or CS₂ to form thiadiazoles (e.g., 18 , 19 ) or carboxamides .
Nucleophilic Substitution
The ester group participates in nucleophilic substitutions with amines or alcohols.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Amines (e.g., methylamine), basic conditions | 1-Methyl-5-oxopyrrolidine-3-carboxamide | N/A | |
| Alcohols (e.g., ethanol), acid catalysis | Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate | N/A |
- Key Insight : Transesterification reactions are pH-dependent and often require catalytic acids like H₂SO₄.
Reduction Reactions
The ketone group at the 5-position can be reduced to a hydroxyl group.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄, MeOH | 1-Methyl-5-hydroxypyrrolidine-3-carboxylate | N/A | |
| LiAlH₄, THF | Same as above | N/A |
- Mechanism : Hydride transfer to the carbonyl carbon forms a secondary alcohol.
- Limitations : Over-reduction of the ester group is avoided by selecting mild reducing agents like NaBH₄.
Condensation Reactions
The ketone group participates in cyclocondensation with bifunctional nucleophiles.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine + CS₂, H₂SO₄ | 1-Methyl-4-(thiadiazol-2-yl)pyrrolidin-2-one | 79% | |
| Indoline-2,3-dione, reflux | Spirocyclic oxindole derivatives | 73% |
Oxidation Reactions
Despite the pre-existing ketone, oxidation of the pyrrolidine ring or methyl groups is possible under harsh conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, acidic conditions | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (via over-oxidation) | N/A |
- Note : Oxidation is less common due to the stability of the ketone group.
Ring-Opening Reactions
The pyrrolidine ring can undergo cleavage under strongly acidic or basic conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl, H₂O₂ | Linear carboxylic acid derivatives | 86% |
Comparative Reactivity Table
| Functional Group | Reactivity Ranking (1 = most reactive) | Preferred Reagents |
|---|---|---|
| Ester (C=O) | 1 | Hydrazine, amines, alcohols |
| Ketone (C=O) | 2 | NaBH₄, LiAlH₄ |
| Pyrrolidine Ring | 3 | Strong acids/bases |
Mechanistic Insights
- Ester Reactivity : The electron-withdrawing nature of the carbonyl group enhances susceptibility to nucleophilic attack.
- Steric Effects : The 1-methyl group slightly hinders nucleophilic access to the ester, necessitating prolonged reaction times .
- Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to protic solvents.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is utilized as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as enzyme inhibitors, which may be beneficial in drug design for treating diseases such as cancer and neurodegenerative disorders.
Research indicates that this compound exhibits significant biological activities, including:
- Antioxidant Properties : this compound has demonstrated the ability to protect cells from oxidative stress, which is crucial for preventing cellular aging and various diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
- Anticancer Activity : Certain derivatives have been investigated for their cytotoxic effects against cancer cell lines, showing promise as alternative chemotherapeutic agents.
Anticancer Activity Study
A study involving various derivatives of this compound demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells when tested using MTT assays. The results indicated that specific modifications in the structure could enhance anticancer efficacy.
Neuroprotective Potential
Research into the neuroprotective effects of this compound revealed interactions with neurotransmitter systems, suggesting its potential role in treating neurodegenerative diseases. Further investigations are necessary to elucidate the specific pathways involved.
Transdermal Applications
This compound has been incorporated into transdermal patches for ondansetron delivery, indicating its utility in pharmaceutical formulations aimed at treating chemotherapy-induced nausea.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- N-Methyl (target compound): Enhances metabolic stability compared to unsubstituted analogs (e.g., Ethyl 5-oxopyrrolidine-3-carboxylate) .
- Aromatic Substituents (e.g., 2-hydroxyphenyl, benzyl): Improve binding to biological targets (e.g., enzymes, receptors) via π-π interactions .
Physicochemical Properties :
- Lipophilicity : sec-Butyl and benzyl substituents increase logP values, enhancing blood-brain barrier penetration .
- Melting Points : Electron-withdrawing groups (e.g., chloro, hydroxyl) elevate melting points due to hydrogen bonding .
Synthetic Utility :
Biological Activity
Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (M5OP) is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with M5OP, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
M5OP is characterized by a five-membered ring structure containing nitrogen and oxygen, with the molecular formula and a molecular weight of 143.14 g/mol. The presence of both a carboxylic acid and a ketone functional group contributes significantly to its chemical reactivity and potential biological activity .
The biological activity of M5OP is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that M5OP may exert neuroprotective effects and interact with neurotransmitter systems, although detailed mechanisms remain to be fully elucidated . The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes may inhibit their activity, disrupting critical biological pathways.
Anticancer Activity
Recent research has highlighted the anticancer properties of M5OP derivatives. A study utilizing A549 human lung adenocarcinoma cells demonstrated significant cytotoxicity when treated with M5OP at a concentration of 100 µM for 24 hours. The viability of these cancer cells was notably reduced, indicating the compound's potential as an anticancer agent. Comparisons were made against cisplatin, a standard chemotherapeutic drug, revealing that M5OP derivatives exhibited structure-dependent anticancer activity .
Table 1: Anticancer Activity of M5OP Derivatives
| Compound | Viability (%) | Comparison Drug | Reference |
|---|---|---|---|
| M5OP | 63.4 | Cisplatin | |
| 3,5-Dichloro-M5OP | 21.2 | Cisplatin | |
| Ester derivative | 71.3 | Cisplatin |
Antimicrobial Activity
In addition to anticancer effects, M5OP has been studied for its antimicrobial properties . Certain derivatives have shown promising activity against Gram-positive bacteria and drug-resistant fungal strains. A series of tests conducted on various microbial pathogens indicated that specific modifications to the M5OP structure could enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity of M5OP Derivatives
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| M5OP | Staphylococcus aureus | 32 µg/mL | |
| Modified Derivative | Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Neuroprotective Effects : Preliminary studies suggest that M5OP may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Research is ongoing to explore these effects in more detail, particularly regarding interactions with neurotransmitter systems.
- Synthesis for Drug Development : The synthesis methods for M5OP have been optimized to facilitate the development of new pharmaceutical agents. Its unique structural features make it a valuable scaffold for designing novel bioactive compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via diastereoselective neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are prepared by reacting dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides with NaHCO₃ in THF/H₂O, followed by reflux and purification . Key parameters include pH control, solvent selection (e.g., THF for solubility), and temperature (reflux at 60–80°C) to maximize yield (typically 70–85%).
- Data Analysis : Monitor reaction progress via TLC and confirm product purity using elemental analysis and HPLC.
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, characteristic carbonyl (C=O) signals appear at ~170–175 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX) resolves bond lengths, angles, and stereochemistry. Software like ORTEP-III visualizes anisotropic displacement ellipsoids .
- Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm consistency.
Advanced Research Questions
Q. What strategies address low diastereoselectivity in pyrrolidinone carboxylate synthesis?
- Challenges : Steric hindrance from substituents (e.g., aryl groups) and competing reaction pathways may reduce selectivity.
- Solutions :
- Use chiral auxiliaries or catalysts to enforce stereochemical control.
- Optimize solvent polarity (e.g., DMF vs. THF) to favor transition-state alignment, as demonstrated in related pyrrolidinone syntheses .
Q. How are discrepancies between spectroscopic and crystallographic data resolved for pyrrolidinone derivatives?
- Scenario : NMR may suggest planar conformations, while X-ray data reveal puckered ring geometries.
- Approach :
- Computational Modeling : Use Cremer-Pople parameters to quantify ring puckering .
- Dynamic NMR : Probe ring-flipping barriers at variable temperatures to reconcile static (X-ray) and dynamic (NMR) data .
Q. What advanced purification techniques mitigate byproduct formation in pyrrolidinone carboxylate synthesis?
- Issue : Side reactions (e.g., over-alkylation) generate impurities during esterification or ring closure.
- Methods :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
